Cas no 10341-63-6 (N-(butan-2-ylidene)hydroxylamine)
N-(butan-2-ylidene)hydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone, oxime, (E)-
- 2-Butanone oxime
- N-(butan-2-ylidene)hydroxylamine
- AM90385
- Methyl ethyl ketoxime
- F8RL6658BZ
- (2E)-butan-2-one oxime
- SKINO 2
- 2-Butanone trans-oxime
- NCGC00091699-03
- 2-Butanone oxime, 99%
- 2-Butoxime
- Pentan-2-one,oxime
- NCGC00091699-02
- NCGC00091699-01
- NCGC00254161-01
- (NE)-N-butan-2-ylidenehydroxylamine
- 2-butanone, oxime, (2E)-
- MFCD00013935
- Butanone oxime
- (2E)-2-Butanone oxime
- Aron M 1
- DTXCID701821
- AKOS008939678
- Skino No. 2
- butan-2-one (Z)-oxime
- (E)-2-Butanone oxime
- 2-Butanone, oxime
- 2-Butanone oxime,C4H9NO,96-29-7
- NCGC00259255-01
- Tox21_201706
- Ethyl methyl ketoxime
- CHEMBL2139230
- Tox21_300162
- 2-Butanone oxime, (E)-
- CAS-96-29-7
- 96-29-7
- Butan-2-one, oxime
- 10341-63-6
- DTXSID1021821
-
- MDL: MFCD00013935
- Inchi: 1S/C4H9NO/c1-3-4(2)5-6/h6H,3H2,1-2H3/b5-4+
- InChI Key: WHIVNJATOVLWBW-SNAWJCMRSA-N
- SMILES: O/N=C(\C)/CC
Computed Properties
- Exact Mass: 87.068413911g/mol
- Monoisotopic Mass: 87.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 58.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- PSA: 32.59000
- LogP: 1.24650
N-(butan-2-ylidene)hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-84652-1g |
N-(butan-2-ylidene)hydroxylamine |
10341-63-6 | 1g |
$328.0 | 2023-09-02 | ||
| Enamine | EN300-84652-5g |
N-(butan-2-ylidene)hydroxylamine |
10341-63-6 | 5g |
$859.0 | 2023-09-02 | ||
| Enamine | EN300-84652-10g |
N-(butan-2-ylidene)hydroxylamine |
10341-63-6 | 10g |
$1080.0 | 2023-09-02 | ||
| Enamine | EN300-84652-1.0g |
N-(butan-2-ylidene)hydroxylamine |
10341-63-6 | 1.0g |
$328.0 | 2023-02-11 | ||
| Enamine | EN300-84652-2.5g |
N-(butan-2-ylidene)hydroxylamine |
10341-63-6 | 2.5g |
$680.0 | 2023-09-02 | ||
| Enamine | EN300-84652-5.0g |
N-(butan-2-ylidene)hydroxylamine |
10341-63-6 | 5.0g |
$859.0 | 2023-02-11 | ||
| Enamine | EN300-84652-10.0g |
N-(butan-2-ylidene)hydroxylamine |
10341-63-6 | 10.0g |
$1080.0 | 2023-02-11 |
N-(butan-2-ylidene)hydroxylamine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on N-(butan-2-ylidene)hydroxylamine
Professional Introduction to N-(butan-2-ylidene)hydroxylamine (CAS No. 10341-63-6)
N-(butan-2-ylidene)hydroxylamine, a compound with the chemical formula C₅H₉NO, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active agents. The CAS number 10341-63-6 provides a unique identifier for this substance, ensuring precise classification and recognition within scientific literature and industrial applications.
The structure of N-(butan-2-ylidene)hydroxylamine features an aldimine functional group attached to a hydroxylamine moiety. This configuration imparts distinct reactivity, making it a versatile building block in medicinal chemistry. The aldimine group can participate in condensation reactions with ketones or aldehydes, while the hydroxylamine moiety offers potential for further functionalization. These attributes have positioned this compound as a subject of interest in the development of novel therapeutic agents.
Recent advancements in pharmaceutical research have highlighted the potential of N-(butan-2-ylidene)hydroxylamine in the synthesis of bioactive molecules. Studies have demonstrated its utility in constructing complex scaffolds that exhibit inhibitory activity against various enzymatic targets. For instance, derivatives of this compound have been explored for their ability to modulate kinases and phosphodiesterases, which are critical enzymes in signal transduction pathways associated with diseases such as cancer and inflammatory disorders.
One notable application of N-(butan-2-ylidene)hydroxylamine is in the development of antiviral agents. Researchers have leveraged its structural framework to design molecules that interfere with viral replication mechanisms. The aldimine group serves as a scaffold for incorporating pharmacophores that can interact with viral proteases or polymerases, thereby inhibiting infection processes. Preliminary studies suggest that certain analogs of this compound exhibit promising antiviral activity, warranting further investigation into their efficacy and safety profiles.
The chemical reactivity of N-(butan-2-ylidene)hydroxylamine also makes it a valuable tool in synthetic organic chemistry. Its ability to undergo condensation reactions with carbonyl compounds allows for the rapid assembly of complex heterocyclic structures. These structures are often found in natural products and pharmaceuticals, making this compound a valuable asset in drug discovery pipelines. Additionally, the hydroxylamine moiety can be oxidized to form nitroso compounds, which are intermediates in various synthetic pathways.
In industrial settings, N-(butan-2-ylidene)hydroxylamine is utilized as a precursor in the production of specialty chemicals and fine intermediates. Its synthesis typically involves condensation reactions between butanal and hydroxylamine hydrochloride, followed by purification steps to isolate the desired product. The scalability of this synthetic route makes it suitable for large-scale production, catering to the needs of pharmaceutical companies and research institutions.
The safety and handling protocols for N-(butan-2-ylidene)hydroxylamine are well-documented due to its widespread use in research and industry. Proper storage conditions, including temperature control and inert atmosphere preservation, are essential to maintain its stability. Additionally, personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to minimize exposure risks. As with any chemical substance, adherence to regulatory guidelines ensures safe usage and environmental compliance.
The future prospects of N-(butan-2-ylidene)hydroxylamine in pharmaceutical research are promising. Ongoing studies aim to expand its applications by exploring novel synthetic methodologies and evaluating its efficacy in preclinical models. Collaborative efforts between academic researchers and industry scientists are expected to yield innovative derivatives with enhanced pharmacological properties. Such advancements could lead to the development of new treatments for unmet medical needs.
In conclusion, N-(butan-2-ylidene)hydroxylamine (CAS No. 10341-63-6) is a multifaceted compound with significant implications in organic synthesis and drug discovery. Its unique structural features and reactivity profile make it a valuable tool for constructing bioactive molecules across various therapeutic areas. As research continues to uncover new applications for this compound, its role in advancing pharmaceutical science is likely to grow further.
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